![molecular formula C9H14O2 B2433034 2-(Spiro[3.3]heptan-2-yl)acetic acid CAS No. 2168959-86-0](/img/structure/B2433034.png)
2-(Spiro[3.3]heptan-2-yl)acetic acid
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Overview
Description
2-(Spiro[3.3]heptan-2-yl)acetic acid is a chemical compound with the IUPAC name 2-(spiro[3.3]heptan-2-yl)acetic acid . It has a molecular weight of 154.21 . It is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(Spiro[3.3]heptan-2-yl)acetic acid is 1S/C9H14O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h7H,1-6H2,(H,10,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Spiro[3.3]heptan-2-yl)acetic acid is a liquid at room temperature . It has a molecular weight of 154.21 . The compound is stored at a temperature of 4°C .Scientific Research Applications
- Anti-inflammatory Agents : Spirocyclic acetic acid derivatives have shown potential as anti-inflammatory agents. Researchers explore their ability to inhibit pro-inflammatory pathways, making them valuable candidates for drug development .
- Analgesics : Investigations into spirocyclic acetic acid analogs focus on their analgesic properties. These compounds may modulate pain pathways, offering new avenues for pain management .
- Plant Growth Regulators : Spirocyclic acetic acid derivatives exhibit plant growth-regulating effects. Researchers study their impact on seed germination, root development, and overall plant growth .
- Polymer Chemistry : Spirocyclic acetic acid can serve as a monomer in polymer synthesis. Its unique spirocyclic structure contributes to the properties of resulting polymers, such as solubility, mechanical strength, and thermal stability .
- Building Blocks : Spirocyclic acetic acid derivatives act as versatile building blocks in organic synthesis. Chemists utilize them to construct complex molecules, including natural products and pharmaceutical intermediates .
- Bioorthogonal Chemistry : Spirocyclic acetic acid derivatives can be functionalized for bioconjugation. Researchers use them as handles for attaching probes, labels, or targeting ligands to biomolecules .
- Chiral Resolving Agents : Spirocyclic acetic acid derivatives possess chiral centers, making them useful in enantioselective separations. They serve as resolving agents for chiral compounds in chromatography and capillary electrophoresis .
Medicinal Chemistry and Drug Development
Agricultural Science
Materials Science
Organic Synthesis
Bioconjugation and Labeling
Analytical Chemistry
Safety and Hazards
The safety information for 2-(Spiro[3.3]heptan-2-yl)acetic acid includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended actions to take when handling the compound.
properties
IUPAC Name |
2-spiro[3.3]heptan-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWZYGGDLMOIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2168959-86-0 |
Source
|
Record name | 2-{spiro[3.3]heptan-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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